

In-Depth Technical Guide: 2-Chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0)

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Compound of Interest

Compound Name:	2-Chloro-5-cyanobenzenesulfonamide
CAS No.:	1939-76-0
Cat. No.:	B1371306

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-cyanobenzenesulfonamide** (CAS Number: 1939-76-0), a sulfonamide derivative with potential applications in biomedical research. This document collates available physicochemical data, outlines its purported biological activities based on commercial supplier information, and presents detailed, representative experimental protocols for evaluating such activities. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and pharmacological potential of this compound.

Chemical and Physical Properties

2-Chloro-5-cyanobenzenesulfonamide is a substituted aromatic sulfonamide. Its fundamental properties are summarized in the tables below, compiled from various chemical databases.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1939-76-0
Molecular Formula	C ₇ H ₅ ClN ₂ O ₂ S
IUPAC Name	2-chloro-5-cyanobenzenesulfonamide[1]
Synonyms	2-chloro-5-cyanobenzene-1-sulfonamide, 4-Chloro-3-sulfamoylbenzonitrile

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	216.65 g/mol [1]
Melting Point	199-202 °C
Boiling Point	Data not available
Solubility	Data not available
Appearance	White to off-white crystalline powder (typical)

Synthesis and Purification

Detailed, peer-reviewed synthesis and purification protocols specifically for **2-Chloro-5-cyanobenzenesulfonamide** are not readily available in the public domain. However, the synthesis of structurally related substituted benzenesulfonamides typically involves the chlorosulfonation of a corresponding substituted benzene, followed by amination.

A plausible, though unverified, synthetic route could involve the chlorosulfonation of 2-chlorobenzonitrile, followed by reaction with ammonia or an ammonia equivalent. Purification would likely involve recrystallization from a suitable solvent system to achieve high purity. Researchers should develop and validate a specific synthetic and purification protocol for this compound.

Biological Activity and Mechanism of Action

Based on commercially available information, **2-Chloro-5-cyanobenzenesulfonamide** is described as an ATP-sensitive myorelaxant and a calcium channel blocker. The proposed mechanism of action, detailed below, is based on this classification. It is crucial to note that these activities have not been extensively documented in peer-reviewed scientific literature and require experimental validation.

ATP-Sensitive Myorelaxant Activity

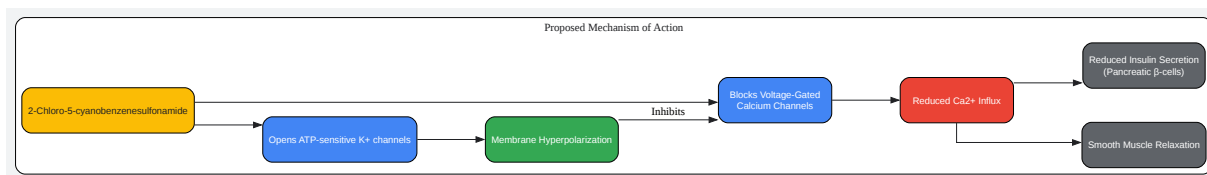
The compound is suggested to act as a myorelaxant by modulating ATP-sensitive potassium (K-ATP) channels. In smooth muscle cells, the opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to muscle relaxation.

Calcium Channel Blockade

It is also proposed that **2-Chloro-5-cyanobenzenesulfonamide** directly blocks calcium channels in muscle and pancreatic cells. This action would inhibit the influx of calcium ions, a key trigger for cellular processes such as muscle contraction and insulin secretion.

Effects on Pancreatic β -cells and Glucose Metabolism

The blockade of calcium channels in pancreatic β -cells is reported to reduce insulin secretion. Furthermore, it is suggested to have antihyperglycemic effects by inhibiting glucose absorption through the blockade of sodium/glucose cotransporters at the intestinal level.



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Caption: Proposed signaling pathway for **2-Chloro-5-cyanobenzenesulfonamide**.

Experimental Protocols

The following are detailed, representative protocols for assays that could be used to validate the purported biological activities of **2-Chloro-5-cyanobenzenesulfonamide**.

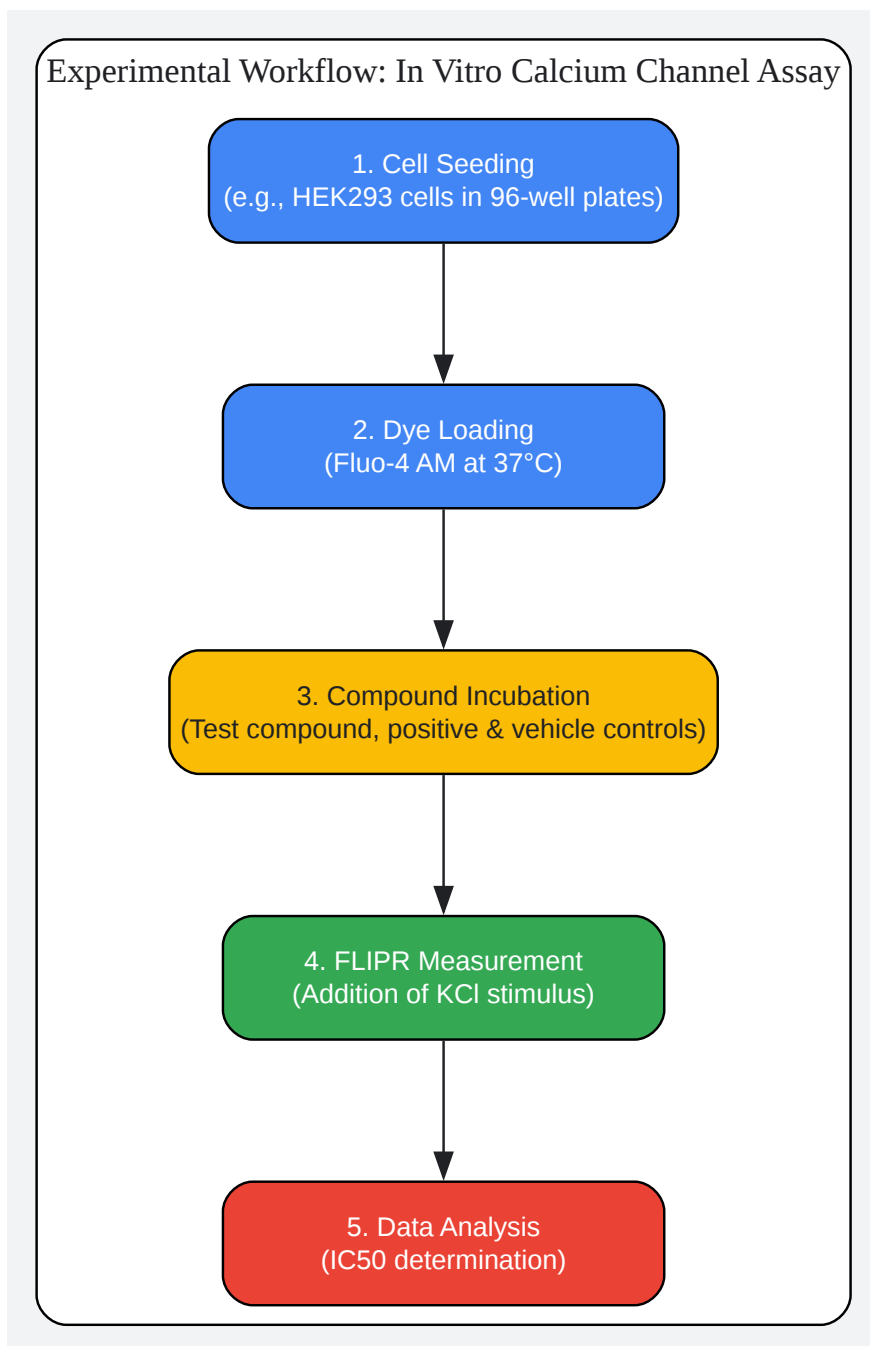
In Vitro Calcium Channel Blocking Assay (FLIPR-based)

This protocol describes a high-throughput method to screen for calcium channel blockers using a fluorometric imaging plate reader (FLIPR).

Methodology:

- Cell Culture:
 - Culture a suitable cell line endogenously expressing or overexpressing L-type calcium channels (e.g., HEK293, CHO cells) in appropriate media and conditions.
 - Seed cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluency.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Remove the culture medium from the cells and add the dye-loading buffer.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Incubation:
 - Prepare serial dilutions of **2-Chloro-5-cyanobenzenesulfonamide** in the assay buffer. Include a known calcium channel blocker as a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).
 - After incubation, wash the cells with the assay buffer to remove excess dye.

- Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
- FLIPR Assay:
 - Prepare a depolarizing stimulus solution containing a high concentration of potassium chloride (e.g., 90 mM KCl).
 - Place the cell plate and the stimulus plate into the FLIPR instrument.
 - Initiate the assay, which involves measuring baseline fluorescence, adding the KCl stimulus, and continuously recording the fluorescence signal for a set period (e.g., 180 seconds).
- Data Analysis:
 - The influx of calcium upon depolarization will cause an increase in fluorescence.
 - Measure the peak fluorescence intensity or the area under the curve for each well.
 - Normalize the data to the vehicle control and plot the response as a function of compound concentration.
 - Calculate the IC_{50} value for **2-Chloro-5-cyanobenzenesulfonamide**.



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Caption: Workflow for a fluorescence-based calcium channel assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details a method to assess the effect of the compound on insulin secretion from pancreatic β -cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

- Cell Culture/Islet Isolation:
 - Culture pancreatic β -cells in appropriate media and seed into 24-well plates.
 - Alternatively, isolate pancreatic islets from mice or rats using collagenase digestion.
- Pre-incubation:
 - Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
 - Pre-incubate in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
- Compound Treatment and Glucose Stimulation:
 - Prepare KRB buffers with low (2.8 mM) and high (16.7 mM) glucose concentrations.
 - Prepare solutions of **2-Chloro-5-cyanobenzenesulfonamide** at various concentrations in both low and high glucose KRB buffers. Include vehicle controls.
 - Remove the pre-incubation buffer and add the treatment solutions.
 - Incubate for 1-2 hours at 37°C.
- Supernatant Collection and Insulin Measurement:
 - Collect the supernatants from each well.
 - Measure the insulin concentration in the supernatants using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the secreted insulin levels to the total protein content or DNA content of the cells/islets in each well.

- Compare the insulin secretion in the presence of the compound to the vehicle control under both low and high glucose conditions.
- Determine the dose-dependent effect of the compound on basal and glucose-stimulated insulin secretion.

Safety and Handling

2-Chloro-5-cyanobenzenesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Chloro-5-cyanobenzenesulfonamide is a chemical compound with purported biological activities as an ATP-sensitive myorelaxant and a calcium channel blocker. While these properties suggest potential therapeutic applications, particularly in areas such as smooth muscle disorders and metabolic diseases, there is a notable lack of published primary research to substantiate these claims. This guide provides the available physicochemical data and outlines standard experimental protocols that can be employed to systematically investigate its biological effects and mechanism of action. Further research is warranted to validate its purported activities and to explore its full pharmacological potential.

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References

- [1. 2-Chloro-5-cyanobenzenesulfonamide | C7H5ClN2O2S | CID 22641271 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[In-Depth Technical Guide: 2-Chloro-5-cyanobenzenesulfonamide \(CAS 1939-76-0\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available](#)

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